7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
CAS No.: 10178-55-9
Cat. No.: VC2456708
Molecular Formula: C10H11ClO
Molecular Weight: 182.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10178-55-9 |
---|---|
Molecular Formula | C10H11ClO |
Molecular Weight | 182.64 g/mol |
IUPAC Name | 7-chloro-2,2-dimethyl-3H-1-benzofuran |
Standard InChI | InChI=1S/C10H11ClO/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5H,6H2,1-2H3 |
Standard InChI Key | HQNCYHHQGGYKRZ-UHFFFAOYSA-N |
SMILES | CC1(CC2=C(O1)C(=CC=C2)Cl)C |
Canonical SMILES | CC1(CC2=C(O1)C(=CC=C2)Cl)C |
Introduction
Chemical Structure and Properties
Basic Information
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran belongs to the benzofuran family, characterized by a fused structure consisting of a benzene ring and a furan ring. The compound features a chlorine atom at the 7-position and two methyl groups at the 2-position, which significantly influence its chemical reactivity and physical properties .
Table 1: Chemical Properties of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Property | Value |
---|---|
CAS Number | 10178-55-9 |
Molecular Formula | C₁₀H₁₁ClO |
Molecular Weight | 182.65 g/mol |
IUPAC Name | 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran |
SMILES | ClC1=CC=CC(C2)=C1OC2(C)C |
Appearance | Powder/crystalline solid |
Solubility | Moderate to low in water; higher in organic solvents |
Storage Conditions | Room temperature |
Structural Features
The structural characteristics of this compound include:
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A partially saturated benzofuran core (2,3-dihydro)
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Two methyl substituents at position 2, creating a quaternary carbon
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A chlorine atom at position 7 of the benzene ring
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A heterocyclic oxygen in the five-membered ring
These features contribute to its unique chemical behavior and biological activities. The compound exhibits hydrophobic properties due to its aromatic nature and chlorine substitution, resulting in higher solubility in organic solvents compared to water .
Synthesis Methods
Synthetic Routes
Multiple synthetic pathways have been developed for the preparation of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran and its derivatives. The most common methods include:
Chlorination of Precursors
The synthesis often involves the chlorination of precursors such as 2,3-dihydro-2,2-dimethyl-7-benzofuranol. This can be achieved using reagents like thionyl chloride or chloromethyl methyl ether under controlled conditions .
Cyclization of Substituted Precursors
Another approach involves multi-step reactions starting from catechol or other aromatic compounds, utilizing methallyl chloride and subsequent cyclization processes .
Figure 1: General Synthetic Pathway for 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Related Patent Processes
A significant synthetic process for related compounds has been described in US Patent US3419579A. This process outlines the synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which can serve as a precursor for the chlorinated derivative . The reaction sequence involves:
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Reacting 2-hydroxyacetophenone with a methallyl halide to form 2-acetylphenyl methallyl ether
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Rearranging and cyclizing to form 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran
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Oxidizing to form 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran
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Hydrolyzing to form 2,3-dihydro-2,2-dimethyl-7-benzofuranol
The chlorinated derivative can then be prepared through subsequent chlorination reactions .
Chemical Reactivity
Types of Reactions
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran can participate in various chemical reactions due to its functional groups. These include:
Oxidation Reactions
The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reactions
Reduction can convert the compound to its corresponding alcohols, typically using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reactions
The chlorine atom serves as a reactive site for nucleophilic substitution. Various nucleophiles can replace the chlorine, allowing for diverse functionalization. Reagents like sodium amide (NaNH₂) or thiourea are commonly used for these transformations.
Structure-Activity Relationship
The position of substituents significantly affects the reactivity of the compound. The chlorine at the 7-position enhances the electrophilicity of the benzene ring, while the dimethyl groups at position 2 create steric hindrance and influence the conformation of the molecule .
Biological Activities
Insecticidal Properties
One of the most notable applications of 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is in the field of entomology as an insecticide. Research has demonstrated that derivatives of this compound exhibit significant insecticidal properties:
Table 2: Insecticidal Activity of Chlorinated Benzofuran Derivatives
Compound | Target Insect | Mortality Rate (%) |
---|---|---|
7-Chloro-2,3-dihydrobenzofuran | American Cockroach | 85% |
7-Methyl Benzofuran | American Cockroach | 70% |
5-Chloro Benzothiophenyl | American Cockroach | 65% |
Structure-Based Drug Design
Pharmacophore Model
The benzofuran scaffold has been identified as an important pharmacophore in medicinal chemistry. The specific substitution pattern in 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran contributes to its biological activity:
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The chlorine atom at position 7 enhances lipophilicity and membrane permeability
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The dimethyl substituents at position 2 provide conformational stability
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The partially saturated benzofuran core serves as a rigid scaffold for optimal interaction with biological targets
Molecular Modifications
Various molecular modifications of 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran have been explored to enhance specific biological activities:
Table 3: Derivatives of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran and Their Applications
Derivative | Modification | Application |
---|---|---|
2-(7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile | Addition of acetonitrile at position 5 | Potential pharmaceutical intermediate |
7-Chloro-4,5-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde | Addition of methyl groups at positions 4 and 5, and carbaldehyde at position 6 | Medicinal chemistry research |
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | Replacement of chlorine with sulfonyl chloride | Chemical synthesis intermediate |
Comparative Analysis
Comparison with Related Compounds
Understanding the structural and functional relationships between 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran and similar compounds provides insights into structure-activity relationships.
Table 4: Comparison of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran with Related Compounds
Compound | Structural Differences | Functional Differences |
---|---|---|
2,3-Dihydro-2,2-dimethyl-7-benzofuranol | OH group instead of Cl at position 7 | Increased hydrophilicity; different hydrogen bonding capabilities |
7-Chloro-2,3-dihydrobenzofuran | Lacks dimethyl groups at position 2 | Different conformational properties; altered receptor interactions |
2,2-dimethyl-2,3-dihydro-1-benzofuran | No chlorine substitution | Reduced lipophilicity; different electronic properties |
Significance in Benzofuran Chemistry
The 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran structure serves as an important building block in heterocyclic chemistry. The benzofuran core is present in numerous biologically active natural compounds and pharmaceuticals, making derivatives like this chlorinated compound valuable in medicinal chemistry research .
Supplier | Catalog ID | Purity | Available Sizes |
---|---|---|---|
AChemBlock | X215795 | 97% | Not specified |
Cymit Quimica | IN-DA0005L1 | Not specified | 100 mg, 250 mg, 1 g |
Cymit Quimica | 54-OR87173 | Not specified | 100 mg |
Cymit Quimica | 3D-KAA17855 | Not specified | 500 mg, 5 g |
Research Applications
The compound has found applications in various research fields:
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As a chemical intermediate in organic synthesis
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In the development of novel insecticides
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In medicinal chemistry for the creation of analgesic compounds
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As a scaffold for structure-activity relationship studies
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In the investigation of cannabinoid receptor modulators
Future Research Directions
Challenges and Opportunities
While 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran shows promise in various applications, several challenges remain:
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Improving synthetic efficiency and developing environmentally friendly production methods
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Enhancing water solubility for pharmaceutical applications
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Understanding the precise mechanisms of action in biological systems
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Optimizing the structure for specific therapeutic targets
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